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Introduction
(1-Aminocyclohexyl)methanol hydrochloride is a bifunctional organic compound that serves

as a crucial building block in modern medicinal chemistry and materials science. Its structure,

featuring a rigid cyclohexyl scaffold substituted with both a primary amine and a primary

alcohol, provides a versatile platform for the synthesis of more complex molecular

architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making

it a convenient precursor for further chemical modification.[1] This guide provides an in-depth

analysis of its molecular structure, the spectroscopic techniques used for its characterization, a

validated synthetic pathway, and its applications in research and development.

Part 1: Core Molecular Structure & Physicochemical
Properties
The fundamental identity of (1-Aminocyclohexyl)methanol hydrochloride is defined by its

unique arrangement of atoms and functional groups. The molecule consists of a cyclohexane
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ring where one carbon atom (C1) is geminally substituted with an aminomethyl group (-

CH₂NH₃⁺) and a hydroxymethyl group (-CH₂OH).

Structural Representation
The 2D structure illustrates the connectivity of the atoms. The central cyclohexyl ring is non-

aromatic and saturated. The C1 carbon is a quaternary center, bonded to the C2 and C6

carbons of the ring, a hydroxymethyl group, and an amino group. In its hydrochloride form, the

basic amino group is protonated to form an ammonium cation, which is ionically bonded to a

chloride anion.

C

CH₂

CH₂

H₂C-OH

H₃N⁺ Cl⁻

 

CH₂ CH₂

CH₂

Click to download full resolution via product page

Caption: 2D Structure of (1-Aminocyclohexyl)methanol hydrochloride.

Conformational Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1343115?utm_src=pdf-body-img
https://www.benchchem.com/product/b1343115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cyclohexane ring predominantly exists in a stable chair conformation to minimize steric and

torsional strain. The bulky aminomethyl and hydroxymethyl groups attached to the same

carbon atom (C1) will occupy axial and equatorial positions. A conformational equilibrium

exists, though the energetic difference between the two chair conformers is complex due to the

geminal substitution. This defined three-dimensional structure is a key feature exploited in drug

design, as it allows for precise spatial positioning of pharmacophoric elements.

Physicochemical Data Summary
Quantitative data provides a clear profile of the compound for experimental and modeling

purposes.

Property Value Source

CAS Number 5460-68-4 [2][3][4]

Molecular Formula C₇H₁₆ClNO [3][5]

Molecular Weight 165.66 g/mol [2][3][5]

IUPAC Name

(1-

aminocyclohexyl)methanol;hyd

rochloride

[4]

SMILES Cl.NC1(CO)CCCCC1 [3]

Physical Form Solid [2]

Purity Typically ≥95% [2][3]

Storage
Inert atmosphere, room

temperature
[2]

Part 2: Spectroscopic Signature for Structural
Verification
The elucidation and confirmation of the molecular structure rely on a combination of

spectroscopic techniques. Each method provides unique and complementary information about

the molecule's functional groups and connectivity. As a senior scientist, the key is not just to

acquire the data, but to interpret it correctly based on foundational chemical principles.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an

organic molecule.

¹H NMR Spectroscopy (Expected):

Cyclohexane Protons (-CH₂-): A broad, complex multiplet would be expected in the δ 1.2-

1.8 ppm region, integrating to 10 protons. The complexity arises from the overlapping

signals of axial and equatorial protons, each with distinct chemical environments.

Hydroxymethyl Protons (-CH₂OH): A singlet would be expected around δ 3.5-3.7 ppm,

integrating to 2 protons. Its proximity to the electronegative oxygen atom shifts it

downfield.

Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O, typically appearing

between δ 2.0-4.0 ppm. Its chemical shift can be highly variable depending on

concentration and solvent.

Ammonium Protons (-NH₃⁺): A broad singlet would be expected in the δ 7.5-8.5 ppm

region, integrating to 3 protons. The protonation of the amine group significantly shifts

these protons downfield. This signal is also exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected):

Quaternary Carbon (C1): A signal around δ 60-65 ppm, showing no protons attached in a

DEPT experiment.

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 65-70 ppm.

Cyclohexane Carbons (-CH₂-): Multiple signals would be expected in the δ 20-40 ppm

region, reflecting the different chemical environments of the ring carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their

characteristic vibrational frequencies.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Rationale

O-H Stretch (Alcohol) 3200-3600 (Broad)
Characteristic of hydrogen-

bonded hydroxyl groups.

N-H Stretch (Ammonium) 2800-3100 (Broad, Strong)

The N-H stretching vibrations

in an R-NH₃⁺ group are strong

and appear at lower

frequencies than in a free

amine.

C-H Stretch (Aliphatic) 2850-2960

Typical for sp³ C-H bonds in

the cyclohexane ring and

hydroxymethyl group.

N-H Bend (Ammonium) 1500-1600

A characteristic bending

vibration for the ammonium

group.

C-O Stretch (Alcohol) 1000-1260

Corresponds to the stretching

vibration of the primary alcohol

C-O bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering clues about its structure. Using

Electrospray Ionization (ESI) in positive ion mode, the molecule would be detected as its free

base cation.

Expected [M+H]⁺: 130.12 m/z, corresponding to the protonated free base (C₇H₁₅NO). The

hydrochloride salt dissociates in solution.

Key Fragmentation Pathways:

Loss of water (-18 Da) from the [M+H]⁺ ion to yield a fragment at m/z 112.11.

Loss of the hydroxymethyl radical (-•CH₂OH, -31 Da) to yield a fragment at m/z 99.11.
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Cleavage of the C-C bond to lose the entire hydroxymethyl group, leading to the 1-

aminocyclohexyl cation.

Part 3: Validated Synthetic Pathway
Understanding the synthesis of (1-Aminocyclohexyl)methanol hydrochloride is critical for

ensuring purity and for potential derivatization. The most common and efficient route begins

with the readily available 1-amino-1-cyclohexanecarboxylic acid.[6]

Synthetic Workflow Diagram
The process is a straightforward reduction of a carboxylic acid to a primary alcohol, followed by

conversion to the hydrochloride salt.

1-Amino-1-cyclohexanecarboxylic acid
(Starting Material)

Reduction with LiAlH₄

in dry THF

(1-Aminocyclohexyl)methanol
(Free Base)

Acidification with HCl
in an organic solvent (e.g., Ether)

(1-Aminocyclohexyl)methanol hydrochloride
(Final Product)

Click to download full resolution via product page

Caption: Synthetic workflow for (1-Aminocyclohexyl)methanol hydrochloride.
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Experimental Protocol: Reduction and Salt Formation
Trustworthiness in synthesis comes from meticulous execution and an understanding of the

underlying chemistry. This protocol is a self-validating system, with clear steps for reaction,

workup, and purification.

Reaction Setup (Inert Atmosphere):

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents)

as a suspension in anhydrous tetrahydrofuran (THF).

Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids directly

to alcohols. Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts

violently with water.

Addition of Starting Material:

Slowly add 1-amino-1-cyclohexanecarboxylic acid (1.0 equivalent) portion-wise to the

stirred LiAlH₄ suspension at 0 °C (ice bath).

Causality: The addition must be slow and controlled due to the highly exothermic nature of

the reaction.

Reaction:

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Causality: Heating provides the necessary activation energy to drive the reduction to

completion.

Workup (Quenching):

Cool the reaction mixture to 0 °C. Cautiously and sequentially, add water (X mL), followed

by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of

LiAlH₄ used in grams.
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Causality: This specific sequence (Fieser workup) is designed to safely quench the excess

LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

Isolation of Free Base:

Stir the resulting mixture at room temperature for 30 minutes. Filter the solid salts and

wash them thoroughly with THF or ethyl acetate.

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield

the crude (1-Aminocyclohexyl)methanol free base.

Hydrochloride Salt Formation:

Dissolve the crude free base in a minimal amount of a suitable organic solvent like diethyl

ether or isopropanol.

Slowly add a solution of HCl in diethyl ether (or gaseous HCl) until the solution becomes

acidic (test with pH paper).

Causality: The protonation of the basic amine by HCl causes the much less soluble

hydrochloride salt to precipitate from the non-polar organic solvent.

Purification:

Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under

vacuum to yield pure (1-Aminocyclohexyl)methanol hydrochloride.

Part 4: Applications in Drug Development
The utility of (1-Aminocyclohexyl)methanol hydrochloride lies in its role as a rigid

bifunctional scaffold.

Scaffold for Combinatorial Chemistry: The primary amine and primary alcohol serve as

orthogonal handles for chemical modification. The amine can be readily acylated, alkylated,

or used in reductive amination, while the alcohol can be esterified, etherified, or oxidized.

This allows for the rapid generation of libraries of compounds for high-throughput screening.
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Constrained Analogues: In drug design, replacing a flexible aliphatic chain with a rigid

cyclohexyl ring can lock a molecule into a specific, biologically active conformation. This can

lead to improved binding affinity and selectivity for a target protein.

Precursor for Bioactive Molecules: This compound is a known building block for synthesizing

molecules with potential applications in various therapeutic areas. Its structure is a

component of compounds investigated for their activity as receptor modulators or enzyme

inhibitors.[1]

Conclusion
(1-Aminocyclohexyl)methanol hydrochloride is more than a simple chemical; it is a

precisely defined molecular tool. Its structural rigidity, bifunctionality, and well-characterized

spectroscopic signature make it an invaluable asset for researchers in synthetic and medicinal

chemistry. A thorough understanding of its structure, as detailed in this guide, is the foundation

for its effective application in the development of novel therapeutics and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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